REACTION_CXSMILES
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[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+]>O>[C:1]([O-:4])([O-:3])=[O:2].[K+:5].[K+:5].[C:1](=[O:3])=[O:2] |f:0.1.2,4.5.6|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |